

# Victoria Blue 4R(1+): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: victoria blue 4R(1+)

Cat. No.: B1195023

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An in-depth guide for researchers, scientists, and drug development professionals on the properties and applications of **Victoria Blue 4R(1+)**.

Victoria Blue 4R, a synthetic triphenylmethane dye, serves as a valuable tool in various scientific disciplines. This document provides a detailed overview of its chemical and physical properties, alongside established experimental protocols for its application in histology and analytical chemistry.

## Core Properties of Victoria Blue 4R(1+)

Victoria Blue 4R is chemically classified as an iminium salt. The cationic component, **Victoria Blue 4R(1+)**, is the active species in its various applications. The compound is typically available as a chloride salt.

## Physicochemical and Identification Data

A summary of the key identifiers and physicochemical properties of Victoria Blue 4R is presented below.

Property	Value	Reference
CAS Number	2185-87-7 (chloride salt)	[1][2][3][4]
Chemical Formula	C <sub>34</sub> H <sub>34</sub> ClN <sub>3</sub>	[1][5]
Molecular Weight	520.11 g/mol	[4][5]
Synonyms	C.I. Basic Blue 8, Basic Blue 11, C.I. 42563, Victoria Basic Blue F4R	[1]
Appearance	Dark blue to bluish-violet powder	[1]
Solubility	Soluble in cold water, easily soluble in hot water and ethanol.[6] Aqueous solubility: 3.23%, Ethanol solubility: 3.23%.[7]	
Absorption Maxima (λmax)	593.5 nm and 538.5 nm in aqueous solution.[7] In some applications, the maximum absorption is noted at 591 nm.[7]	

## Applications in Scientific Research

Victoria Blue 4R has found utility in two primary domains: as a biological stain in histology and as a chromogenic reagent in analytical chemistry.

### Histological Staining

Victoria Blue 4R is a cationic (basic) dye that strongly binds to negatively charged components within tissues, such as nucleic acids and acidic polysaccharides.[1] This property makes it particularly useful for staining cell nuclei and elastic fibers.

One of its most prominent applications is in the staining of elastic fibers, often as a component of Miller's elastic stain or Humberstone's stain.[1][8] The mechanism is thought to involve the

formation of hydrogen bonds between the dye complex and elastin fibrils.<sup>[1]</sup> It is also used to stain copper-associated proteins in liver sections, which can be indicative of certain pathological conditions like Wilson's disease.

## Analytical Chemistry

In analytical chemistry, Victoria Blue 4R serves as a chromogenic reagent in spectrophotometric assays. Its ability to undergo distinct color changes upon interaction with specific analytes allows for their quantitative determination. Notable applications include the kinetic spectrophotometric determination of trace amounts of arsenic (III) and the sensitive spectrophotometric analysis of boron.<sup>[8]</sup><sup>[9]</sup>

## Experimental Protocols

Detailed methodologies for key applications of Victoria Blue 4R are provided below.

### Staining of Elastic Fibers (Miller's Method)

This protocol outlines a common procedure for the visualization of elastic fibers in tissue sections.

Reagents:

- Miller's elastic stain solution
- Potassium permanganate solution
- Oxalic acid solution
- Celestine Blue solution
- Haematoxylin solution
- Curtis' stain (for counterstaining)
- 95% Alcohol
- Distilled water

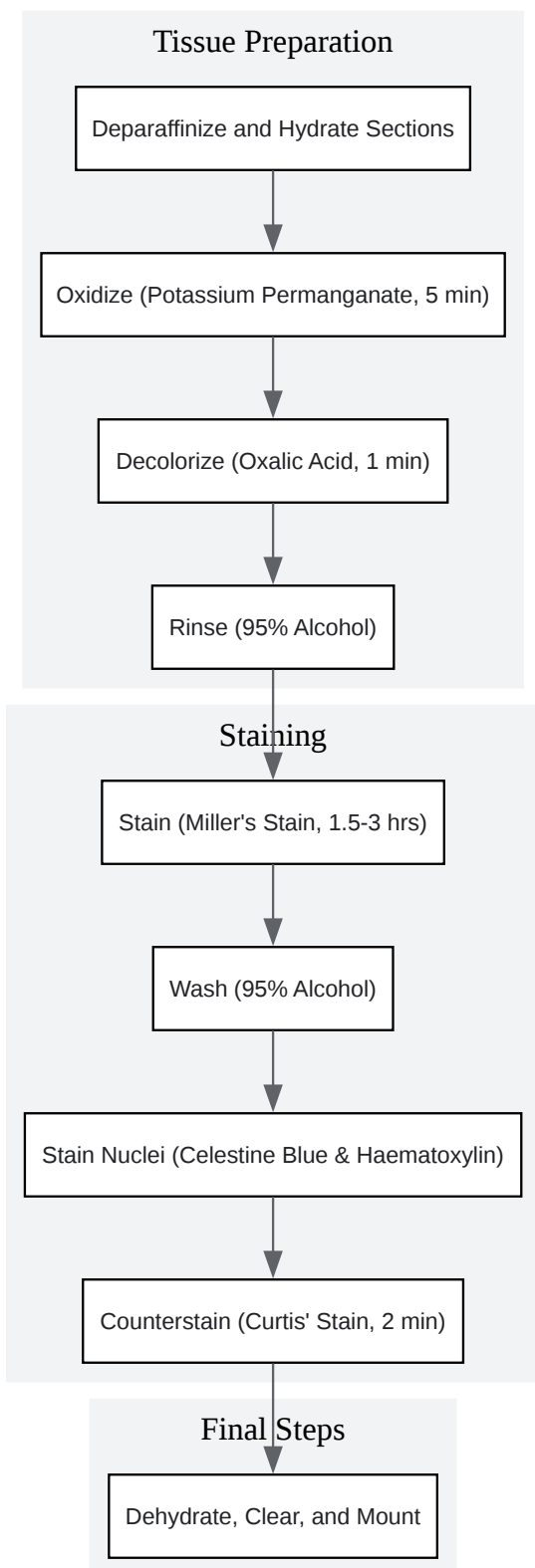
## Procedure:[1]

- Deparaffinize and hydrate tissue sections to distilled water.
- Oxidize with potassium permanganate for 5 minutes.
- Rinse with distilled water.
- Decolorize with oxalic acid for 1 minute.
- Wash with distilled water.
- Rinse in 95% alcohol.
- Stain in Miller's elastic stain for 1.5 to 3 hours.
- Wash in 95% alcohol.
- Rinse with distilled water.
- Stain nuclei with Celestine Blue for 5 minutes.
- Rinse in distilled water.
- Stain in Haematoxylin for 5 minutes.
- Wash in running tap water for 5 minutes.
- Rinse with distilled water.
- Counterstain with Curtis' stain for 2 minutes.
- Blot dry, rapidly dehydrate, clear, and mount.

## Expected Results:

- Elastic fibers: Blue-black
- Nuclei: Black

- Collagen: Red
- Cytoplasm: Yellow



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*Experimental workflow for elastic fiber staining.*

## Spectrophotometric Determination of Boron

This method is based on the reaction of the tetrafluoroborate anion with Victoria Blue 4R, followed by extraction and spectrophotometric measurement.[9]

Reagents:

- Victoria Blue 4R solution
- Hydrofluoric acid
- Benzene
- Standard boron solutions

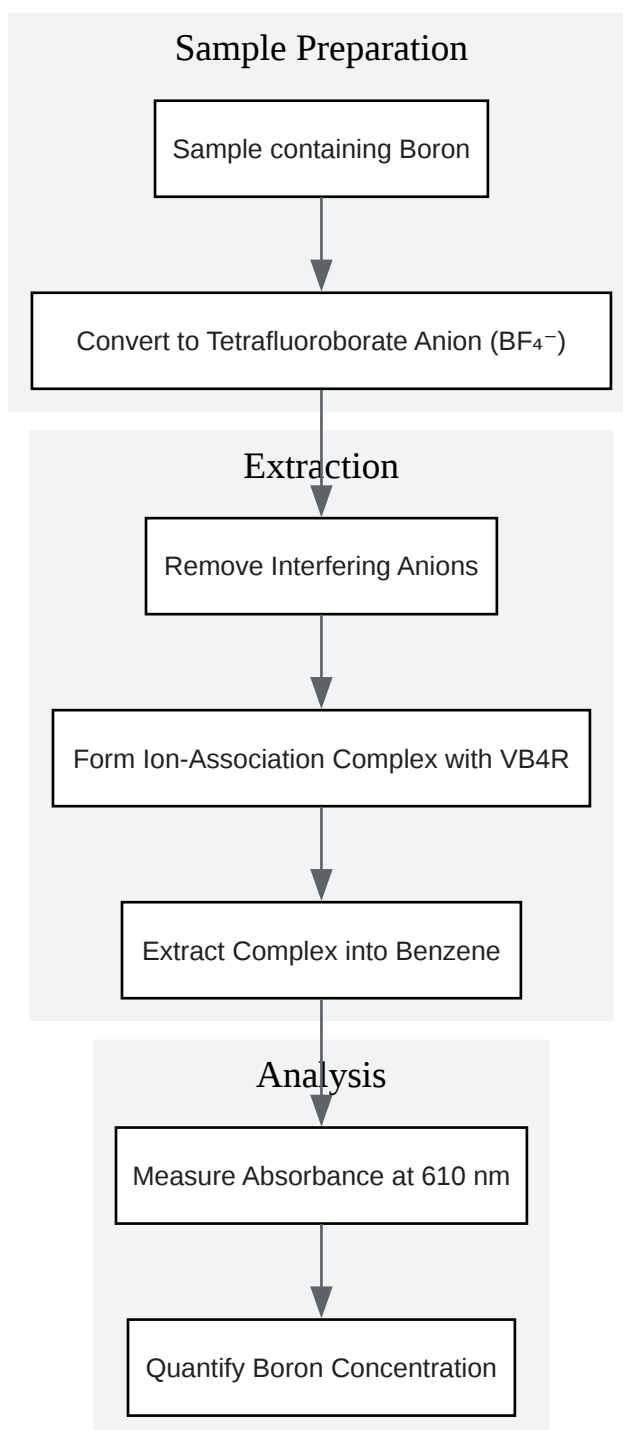
Procedure:[9]

- Convert boron in the sample to the tetrafluoroborate anion ( $\text{BF}_4^-$ ) by reacting with hydrofluoric acid.
- Extract interfering anions by washing with a Victoria Blue 4R solution in benzene.
- Add a fresh solution of Victoria Blue 4R to the aqueous phase containing the tetrafluoroborate anion.
- Extract the resulting ion-association complex into benzene.
- Measure the absorbance of the organic phase at 610 nm using a spectrophotometer.
- Quantify the boron concentration by comparing the absorbance to a calibration curve prepared with standard boron solutions.

Key Parameters:

- Molar Absorptivity:  $9.6 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$  at 610 nm

- Beer's Law Range: 0.03–0.55 mg L<sup>-1</sup> of Boron (III)
- Limit of Detection: 0.02 mg L<sup>-1</sup> of Boron (III)



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*Workflow for spectrophotometric determination of boron.*

## Kinetic Determination of Arsenic(III)

This protocol is based on the inhibitory effect of Arsenic(III) on the oxidation of Victoria Blue 4R by potassium bromate in an acidic medium.

Reagents:

- Victoria Blue 4R solution
- Potassium bromate ( $\text{KBrO}_3$ ) solution
- Hydrochloric acid (HCl)
- Standard Arsenic(III) solutions

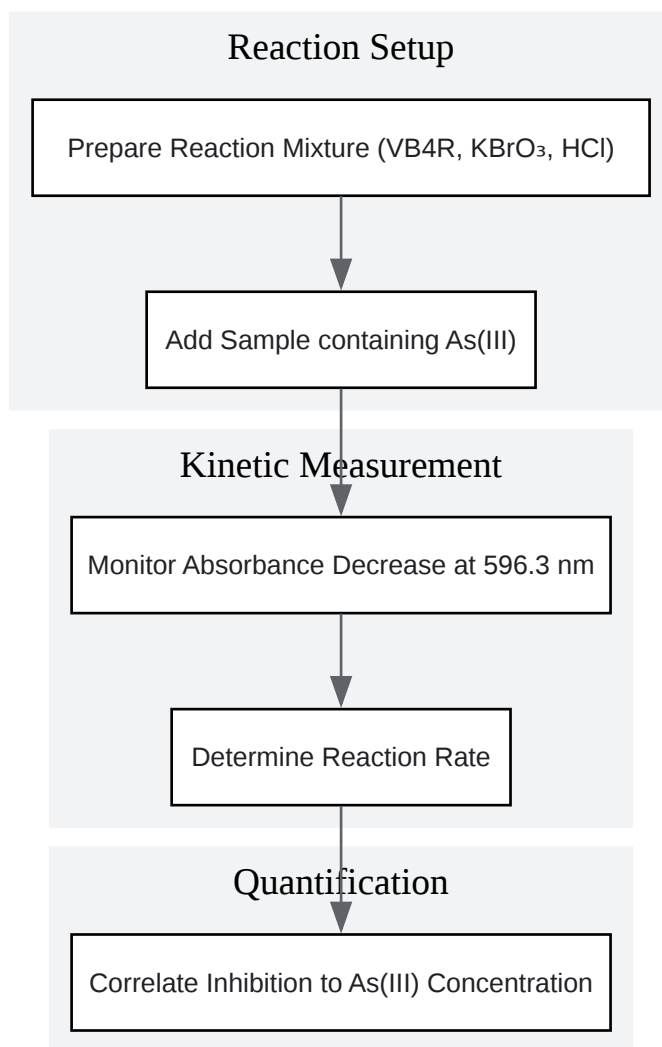
Procedure:[\[5\]](#)

- Prepare a reaction mixture containing Victoria Blue 4R, potassium bromate, and hydrochloric acid in a spectrophotometer cell.
- Initiate the reaction and monitor the decrease in absorbance at 596.3 nm over time.
- Repeat the measurement in the presence of the sample containing Arsenic(III).
- The rate of the reaction will be inhibited by the presence of Arsenic(III).
- Determine the concentration of Arsenic(III) by correlating the degree of inhibition to a calibration curve prepared with standard Arsenic(III) solutions.

Key Parameters:

- Wavelength for Monitoring: 596.3 nm
- Detection Limit:  $50.00 \text{ ng cm}^{-3}$





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*Workflow for kinetic determination of Arsenic(III).*

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